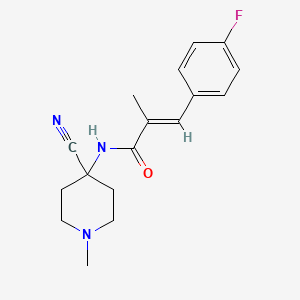
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide, also known as PF-06463922, is a small molecule inhibitor of the protein tyrosine kinase 2 (TYK2). It is currently being studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mechanism of Action
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the signaling pathways of numerous cytokines and growth factors. By inhibiting TYK2, (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide is able to block the downstream signaling of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide has been shown to have a potent inhibitory effect on TYK2, with an IC50 value of 17 nM. It has also been shown to have good selectivity for TYK2 over other JAK family members.
Advantages and Limitations for Lab Experiments
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide has several advantages as a research tool, including its potency and selectivity for TYK2. However, like all small molecule inhibitors, it has limitations such as poor solubility and potential off-target effects.
Future Directions
There are several potential future directions for research on (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide. One area of interest is its potential use in combination with other small molecule inhibitors or biologics for the treatment of inflammatory and autoimmune diseases. Another area of interest is its potential use in the treatment of other diseases, such as certain types of cancer, where TYK2 has been shown to play a role in tumor growth and metastasis. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide in humans, which will be important for its eventual clinical development.
Synthesis Methods
The synthesis of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide involves several steps, starting with the reaction of 4-cyano-1-methylpiperidine with 4-fluorobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with 2-methyl-3-butyn-2-ol to yield the final product, (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide.
Scientific Research Applications
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide has been extensively studied for its potential therapeutic applications in treating various inflammatory and autoimmune diseases. In preclinical studies, it has been shown to effectively inhibit the activity of TYK2, which plays a key role in the inflammatory response.
properties
IUPAC Name |
(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-13(11-14-3-5-15(18)6-4-14)16(22)20-17(12-19)7-9-21(2)10-8-17/h3-6,11H,7-10H2,1-2H3,(H,20,22)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKREGPAZYPYBM-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)NC2(CCN(CC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/C(=O)NC2(CCN(CC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)
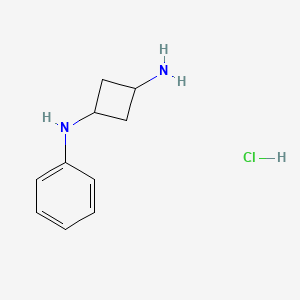
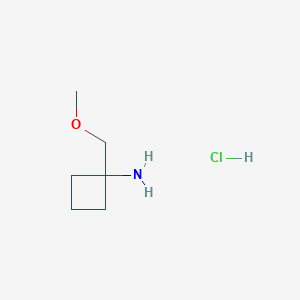
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)
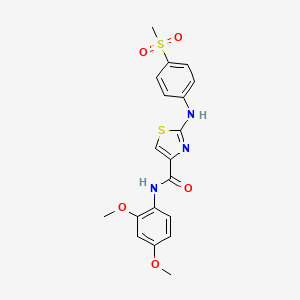
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)
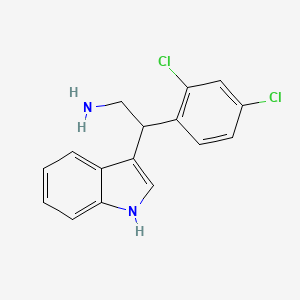
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)
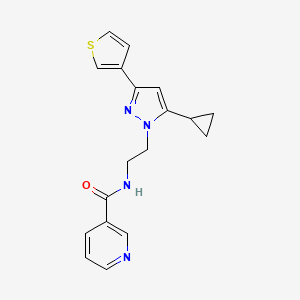
![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)
![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)
![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)